(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S3/c1-2-18-12-6-4-3-5-11(12)13(15(18)20)14-16(21)19(17(24)25-14)10-7-8-26(22,23)9-10/h3-6,10H,2,7-9H2,1H3/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXMIZXWNUNSJQ-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386800 | |
| Record name | AC1MFJMZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-40-4 | |
| Record name | AC1MFJMZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety and the tetrahydrothiophene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Oxidation of the Thioxo Group
The thioxo (C=S) moiety in the thiazolidinone ring is susceptible to oxidation, forming a sulfonyl (C=O) group. This reaction is critical for modulating biological activity or solubility.
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate before full conversion to the sulfone.
Nucleophilic Additions
The exocyclic α,β-unsaturated carbonyl system (C5-ylidene) enables Michael additions and conjugate additions.
| Nucleophile | Conditions | Adduct Site | Selectivity | Source |
|---|---|---|---|---|
| Ethylenediamine | DCM, 0°C, 1 hour | C5-ylidene position | 1,4-addition | |
| Thiophenol | EtOH, reflux, 3 hours | Thiazolidinone C=S bond | Thiophilic |
Key Observation : Steric hindrance from the tetrahydrothiophene-dioxide group directs nucleophiles toward the less hindered indole-adjacent position.
Cycloaddition Reactions
The conjugated diene system participates in [4+2] Diels-Alder reactions, forming fused heterocycles.
*DMAD = Dimethyl acetylenedicarboxylate
Structural Impact : X-ray crystallography confirms retained stereochemistry post-cycloaddition .
Electrophilic Substitution on Indole
The indole moiety undergoes regioselective halogenation and nitration at the C5/C7 positions.
| Electrophile | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|
| Br₂ (1 equiv) | AcOH, 40°C, 2 hours | 5-Bromo derivative | 82% | |
| HNO₃/H₂SO₄ | 0°C, 30 minutes | 7-Nitroindole analog | 68% |
Directing Effects : The electron-withdrawing thiazolidinone group deactivates the indole ring, favoring substitution at positions para to the nitrogen .
Reduction of the Exocyclic Double Bond
Catalytic hydrogenation selectively reduces the C5-ylidene bond without affecting other unsaturated groups.
| Catalyst | Conditions | Product | Purity | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOAc, RT, 6 hours | Dihydro derivative (saturated bond) | 95% | |
| NaBH₄ | MeOH, 0°C, 1 hour | No reaction (conjugation stabilizes bond) | – |
Stereochemical Outcome : Reduction preserves the Z-configuration due to steric constraints from the tetrahydrothiophene-dioxide group .
Functional Group Interconversion
The ethyl group on the indole nitrogen can be modified via alkylation or oxidation.
| Reaction | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methyl ethyl derivative | Enhanced lipophilicity | |
| Oxidation | K₂Cr₂O₇/H₂SO₄ | Carboxylic acid analog | Prodrug synthesis |
Degradation Pathways
Under alkaline conditions, the thiazolidinone ring undergoes hydrolysis:
| Conditions | Degradation Product | Half-Life (pH 9.0) | Source |
|---|---|---|---|
| NaOH (0.1M) | Indole-2-one + thiourea fragment | 2.3 hours | |
| H₂O (neutral) | Stable for >72 hours | – |
Scientific Research Applications
Medicinal Chemistry
The compound has been evaluated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: Similar compounds have shown antibacterial properties against various Gram-positive and Gram-negative bacteria . The structural motifs present in this compound may allow it to interact effectively with bacterial targets.
- Antifungal Activity: Research indicates that modifications in the indole structure can enhance antifungal properties, suggesting that derivatives of this compound could be explored for treating fungal infections .
Drug Discovery
The unique chemical structure allows it to serve as a lead compound in drug discovery. The thiazolidinone ring is known for its ability to modulate biological pathways, making it a valuable scaffold for synthesizing new drug candidates targeting specific diseases .
Biological Probes
Due to its ability to interact with various biological targets, this compound could be utilized as a probe in biological studies to elucidate mechanisms of action related to specific enzymes or receptors .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of similar thiazolidinone derivatives against multiple bacterial strains. The results demonstrated significant antibacterial effects, indicating that compounds with similar structural features could potentially be developed into effective antimicrobial agents .
Case Study 2: Structure–Activity Relationship (SAR) Studies
Research focusing on SAR has shown that modifications to the indole and thiazolidinone components can significantly impact biological activity. For instance, replacing certain substituents on the indole ring has been correlated with increased efficacy against specific pathogens . This highlights the importance of structural optimization in developing new therapeutics.
Potential Industrial Applications
The compound's complex structure also positions it as a candidate for industrial applications:
Catalysis
Due to its diverse functional groups, it may serve as a catalyst in various organic reactions, facilitating the synthesis of other complex molecules .
Material Science
Its unique properties might be exploited in developing new materials with specific functionalities, particularly in polymer chemistry or nanotechnology applications.
Mechanism of Action
The mechanism by which (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to the rhodanine-thiazolidinone family, which is extensively studied for bioactivity. Below is a comparative analysis with key analogs:
Key Observations:
- Sulfone vs.
- Indole Modifications : The ethyl group on the indol-2-one moiety may enhance membrane permeability compared to methyl or butyl groups in analogs .
- Fluorophenyl Derivatives : Fluorinated analogs (e.g., compound 13 in ) exhibit potent antibacterial activity, suggesting that electron-withdrawing groups enhance bioactivity .
Physicochemical and Spectroscopic Comparisons
Biological Activity
The compound (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework that includes:
- Thiazolidinone ring
- Indolone moiety
- Dioxidotetrahydrothiophene group
These components contribute to its diverse biological activities and potential therapeutic applications.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines. A study highlighted that certain thiazolidinone compounds induced apoptosis in cancer cells and arrested the cell cycle at specific phases (G0/G1) .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MOLT-4 (Leukemia) | <0.01 | Apoptosis induction |
| Compound 2 | SW620 (Colon Cancer) | 1.57 | Cell cycle arrest |
| Compound 3 | SK-MEL-5 (Melanoma) | 13.3 | Apoptosis induction |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Thiazolidinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, related compounds demonstrated inhibition rates of up to 91.66% against Staphylococcus aureus and significant activity against Escherichia coli .
| Bacteria | Inhibition % |
|---|---|
| E. coli | 88.46% |
| S. aureus | 91.66% |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It potentially interacts with receptors that regulate apoptosis and cell cycle progression.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have explored the biological effects of thiazolidinone derivatives:
- Anticancer Screening : A study screened various thiazolidinone compounds against a panel of cancer cell lines and found significant cytotoxic effects, particularly in leukemia and colon cancer models .
- Antimicrobial Efficacy : Another investigation focused on synthesizing new thiazolidinone derivatives which exhibited potent antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections .
Q & A
Basic Research Question
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry. Related rhodanine derivatives (e.g., 3-phenyl-2-thioxo-1,3-thiazolidin-4-one) were validated this way, confirming Z-configuration at the exocyclic double bond .
- Spectroscopy :
- IR : Thioxo (C=S) stretches appear at ~1200–1250 cm⁻¹, while carbonyl (C=O) peaks are observed near 1700 cm⁻¹ .
- NMR : H NMR distinguishes indole protons (δ 7.2–8.1 ppm) and ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.8–4.2 ppm for CH₂). C NMR confirms carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~200 ppm) .
What computational methods predict the electronic properties and reactivity of this thiazolidinone-indole hybrid?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. For analogous triazole-thione derivatives, DFT-predicted IR and NMR shifts matched experimental data within <5% error, validating its utility . Conformational flexibility can be assessed via torsional angle scans (e.g., ±180° in 20° increments) to identify energy minima .
What strategies resolve contradictions in biological activity data across substituted derivatives?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., NO₂) on arylidene moieties enhance antibacterial activity by increasing electrophilicity .
- Bulky substituents (e.g., thiophene) may sterically hinder target binding, reducing potency .
Validate hypotheses via SAR studies using a library of derivatives with controlled substitutions. Pair experimental IC₅₀ values with computational docking (e.g., AutoDock Vina) to correlate structural features with activity .
How does the 1,1-dioxidotetrahydrothiophen-3-yl moiety influence physicochemical properties?
Basic Research Question
The sulfone group (-SO₂-) increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to non-oxidized thiophene analogs. This moiety also enhances metabolic stability by resisting oxidative degradation . In X-ray structures of related compounds, sulfone groups participate in intermolecular hydrogen bonds (e.g., O···H-N), stabilizing crystal packing .
What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Basic Research Question
- Recrystallization : Use acetic acid or ethanol/water (1:2) mixtures to isolate high-purity crystals .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (10–50%) to separate regioisomers or byproducts .
Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
How can reaction intermediates be stabilized to prevent decomposition during synthesis?
Advanced Research Question
- Low-Temperature Conditions : Conduct acid-sensitive steps (e.g., imine formation) at 0–5°C to minimize hydrolysis .
- Inert Atmosphere : Use nitrogen/argon to protect thiol (-SH) intermediates from oxidation .
- Protecting Groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) during multi-step syntheses .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Solvent Volume Reduction : Transition from batch reflux to flow-chemistry systems to improve heat/mass transfer and reduce waste .
- Byproduct Management : Optimize stoichiometry (e.g., 1.1:1 aldehyde:thiazolidinone ratio) to minimize unreacted starting materials .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
